molecular formula C6H9BrN2O2S B1525458 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole CAS No. 1183252-85-8

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

Cat. No.: B1525458
CAS No.: 1183252-85-8
M. Wt: 253.12 g/mol
InChI Key: WKZPINIVWFYJRU-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a chemical compound with the molecular formula C6H9BrN2O2S and a molecular weight of 253.12 g/mol. This compound is characterized by the presence of a bromine atom and a methanesulfonylethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole typically involves the bromination of 1-(2-methanesulfonylethyl)-1H-pyrazole. The reaction conditions include the use of bromine (Br2) as the brominating agent and a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: The compound can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole can be compared with other similar compounds, such as 4-bromo-1-methyl-2-(methylsulfonyl)benzene and this compound derivatives. The uniqueness of this compound lies in its specific combination of bromine and methanesulfonylethyl groups, which can influence its reactivity and utility in various fields.

Comparison with Similar Compounds

  • 4-bromo-1-methyl-2-(methylsulfonyl)benzene

  • 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole derivatives

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-1-(2-methylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPINIVWFYJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183252-85-8
Record name 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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